(4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
(4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a hydroxyethyl group and a phenyl group substituted with a boronic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the boronic acid derivative. The piperazine derivative can be synthesized by reacting piperazine with ethylene oxide to introduce the hydroxyethyl group. The boronic acid derivative can be synthesized by reacting phenylboronic acid with a suitable reagent to introduce the tetramethyl-1,3,2-dioxaborolane group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The reactions would be carried out in controlled environments to minimize impurities and by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : The boronic acid derivative can be reduced to form a corresponding borane.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids, or other oxidized derivatives.
Reduction: : Boranes or other reduced boronic acid derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It can be used in biochemical assays or as a probe for studying biological systems.
Medicine: : It may have potential as a therapeutic agent or in drug discovery.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the piperazine ring and the boronic acid derivative. Similar compounds include:
Piperazine derivatives: : Compounds with various substituents on the piperazine ring.
Boronic acid derivatives: : Compounds with different substituents on the boronic acid group.
These similar compounds may have different properties and applications based on their structural differences.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)16-7-5-15(6-8-16)17(24)22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQRWRKFZBAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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